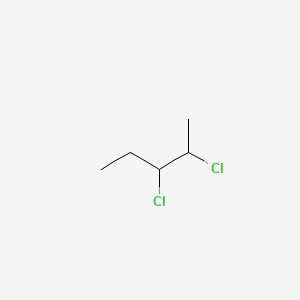

2,3-Dichloropentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloropentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2/c1-3-5(7)4(2)6/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVFJQRZGBBKTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20870666 | |

| Record name | Pentane, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.04 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

600-11-3 | |

| Record name | 2,3-Dichloropentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentane, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentane, 2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dichloropentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.077 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2,3-Dichloropentane from Pent-2-ene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,3-dichloropentane from pent-2-ene, a classic example of electrophilic addition to an alkene. This document outlines the reaction mechanism, a detailed experimental protocol, and key quantitative data to support researchers in the fields of organic synthesis and drug development.

Reaction Overview and Mechanism

The synthesis of this compound from pent-2-ene proceeds via an electrophilic addition reaction. The electron-rich double bond of the pent-2-ene molecule attacks a chlorine molecule (Cl₂), which acts as an electrophile. This reaction is characterized by the formation of a cyclic chloronium ion intermediate, which is then attacked by a chloride ion in a stereospecific manner.

The generally accepted mechanism involves the following key steps:

-

Polarization of the Chlorine Molecule: As the chlorine molecule approaches the electron-rich π-bond of pent-2-ene, the Cl-Cl bond becomes polarized.

-

Formation of a Cyclic Chloronium Ion: The alkene's π-electrons attack the partially positive chlorine atom, displacing a chloride ion and forming a three-membered ring intermediate known as a chloronium ion.

-

Nucleophilic Attack by Chloride: The chloride ion, acting as a nucleophile, attacks one of the carbon atoms of the chloronium ion from the side opposite to the ring. This backside attack results in the anti-addition of the two chlorine atoms across the original double bond.

This stereospecificity means that the stereochemistry of the starting pent-2-ene (cis- or trans-) will influence the stereochemistry of the resulting this compound product. The reaction with chlorine is faster than with bromine but follows a similar chemical pathway.[1]

Experimental Protocol

Materials:

-

Pent-2-ene (cis/trans mixture or a specific isomer)

-

Chlorine gas (Cl₂) or a suitable chlorinating agent like trichloroisocyanuric acid (TCIA)[2]

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂) or another inert solvent such as carbon tetrachloride (CCl₄)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube (if using chlorine gas)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or column chromatography setup

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve pent-2-ene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer. If using chlorine gas, include a gas inlet tube. Cool the flask to 0 °C using an ice bath.[2]

-

Chlorination:

-

Using Chlorine Gas: Slowly bubble chlorine gas through the stirred solution. The reaction can be monitored by the disappearance of the yellow-green color of the chlorine.[2]

-

Using Trichloroisocyanuric Acid (TCIA): Add TCIA (approximately 0.34 equivalents, as it contains three active chlorine atoms) portion-wise to the stirred solution at 0 °C to room temperature.[2]

-

-

Quenching: Once the reaction is complete (indicated by a persistent chlorine color if using Cl₂ or by TLC/GC analysis), stop the addition of the chlorinating agent. If using chlorine gas, bubble nitrogen gas through the solution to remove any excess dissolved chlorine.[2]

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any HCl formed), deionized water, and finally with brine.[2]

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter the solution, and remove the solvent under reduced pressure using a rotary evaporator.[2]

-

Purification: The resulting crude this compound can be purified by fractional distillation under reduced pressure or by silica (B1680970) gel column chromatography to obtain the final product.

Quantitative Data

The following table summarizes the key quantitative data for this compound. Please note that a specific reaction yield for the chlorination of pent-2-ene was not found in the searched literature; however, electrophilic halogenations of simple alkenes are generally known to proceed in good to excellent yields.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₁₀Cl₂ | [3] |

| Molecular Weight | 141.04 g/mol | [3] |

| Boiling Point | Not specified in the provided results. | |

| Mass Spectrum (EI) | Available through the NIST WebBook. | [4] |

| ¹H NMR | Data not available in the searched results. | |

| ¹³C NMR | Data not available in the searched results. | |

| Infrared (IR) Spectrum | Data not available in the searched results. | |

| Typical Reaction Yield | Good to excellent (specific value for this reaction not found). |

Visualizations

Signaling Pathway: Reaction Mechanism

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dichloropentane is a chlorinated hydrocarbon with the chemical formula C₅H₁₀Cl₂. As a vicinal dihalide, it serves as a valuable intermediate in organic synthesis, particularly in the formation of alkynes. Its stereochemical complexity, arising from two chiral centers, makes it an interesting subject for stereochemical studies. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, including experimental protocols and spectroscopic data, to support its application in research and development.

Physical Properties

This compound is a colorless liquid at room temperature.[1] A summary of its key physical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀Cl₂ | [2][3][4][5][6] |

| Molecular Weight | 141.04 g/mol | [2][5] |

| Boiling Point | 137.7 °C to 143 °C | [1][7][8] |

| Melting Point | -77.3 °C | [1][7] |

| Density | 1.047 to 1.0789 g/cm³ (at 20 °C) | [1][7][8] |

| Refractive Index | 1.43 to 1.4441 | [7][8] |

| Solubility | Insoluble in water | [1] |

Stereoisomerism

This compound possesses two chiral centers at carbons 2 and 3, leading to the existence of stereoisomers. Specifically, it can exist as a pair of enantiomers ((2R,3R) and (2S,3S)) and a pair of diastereomers ((2R,3S) and (2S,3R)).[3][6][9] These stereoisomers exhibit optical activity, meaning they can rotate the plane of polarized light.[2][6] The spatial arrangement of the chlorine atoms determines the specific stereoisomer.[9]

The different stereoisomers can be separated based on differences in their physical properties, such as boiling point, although these differences may be slight. The resolution of enantiomers from a racemic mixture can be achieved through various methods, including chromatography or by converting them into diastereomeric salts with a chiral resolving agent, which can then be separated by fractional crystallization.[2]

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the two chlorine atoms. As a secondary alkyl halide, it can undergo both nucleophilic substitution and elimination reactions.[2][10][11]

Dehydrohalogenation

One of the most significant reactions of this compound is dehydrohalogenation, which is an elimination reaction that removes a hydrogen halide from the molecule.[12] This reaction is particularly useful for the synthesis of alkynes.[3][8][13][14][15][16] When treated with a strong base, such as sodium amide (NaNH₂) in liquid ammonia, this compound undergoes a double dehydrohalogenation to yield pent-2-yne.[3][8][15]

The reaction proceeds via a step-wise elimination of two molecules of hydrogen chloride. The first elimination forms a chloroalkene intermediate, which then undergoes a second elimination to form the alkyne.[3]

Caption: Dehydrohalogenation of this compound to Pent-2-yne.

Nucleophilic Substitution

As a secondary alkyl halide, this compound can also undergo nucleophilic substitution reactions (Sₙ1 and Sₙ2).[2][10][11][17] The reaction pathway is dependent on the nature of the nucleophile, the solvent, and the reaction conditions.[2][10] With a strong, non-bulky nucleophile in a polar aprotic solvent, an Sₙ2 reaction is likely to occur, leading to the substitution of one or both chlorine atoms.[2][10] In the presence of a weak nucleophile and a protic solvent, an Sₙ1 reaction, proceeding through a carbocation intermediate, may be favored.[2][10][11]

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Preparation of Alkynes | OpenOChem Learn [learn.openochem.org]

- 4. 2,3-Dichlorobutane(7581-97-7) IR Spectrum [chemicalbook.com]

- 5. Butane, 2,3-dichloro- [webbook.nist.gov]

- 6. 2,3 dichloropentane | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. All About Dehydrohalogenation of Alkyl Dihalides [unacademy.com]

- 9. brainly.com [brainly.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reaksi sn 1, sn-2, e-1, dan e-2. | PPT [slideshare.net]

- 12. 21 constitutional isomers of molecular formula C5H10Cl2, C5H10Br2, C5H10F2 or C5H10I2 condensed structural formula, IUPAC names, skeletal formula, R/S optical isomers chain positional substituent group isomerism isomers of C5H10Cl2 C5H10Br2 C5H10F2 C5H10I2 Doc Brown's revision notes for advanced level organic chemistry courses AQA, Edexcel, OCR, WJEC, IB, CCEA exam boards [docbrown.info]

- 13. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Video: Preparation of Alkynes: Dehydrohalogenation [jove.com]

- 16. 9.2 Preparation of Alkynes: Elimination Reactions of Dihalides - Organic Chemistry | OpenStax [openstax.org]

- 17. youtube.com [youtube.com]

An In-depth Technical Guide to (2R,3R)-2,3-Dichloropentane: Structure and Chirality

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chirality, and key physicochemical properties of (2R,3R)-2,3-dichloropentane. It includes detailed information on its stereoisomers, synthesis, and analytical characterization, tailored for professionals in the fields of chemical research and drug development.

Molecular Structure and Stereochemistry

(2R,3R)-2,3-Dichloropentane is a halogenated alkane with the chemical formula C₅H₁₀Cl₂. Its structure consists of a five-carbon pentane (B18724) backbone with two chlorine atoms substituted at the second and third carbon positions.[1] The presence of two chiral centers at C2 and C3 gives rise to stereoisomerism.

The designation (2R,3R) specifies the absolute configuration at these two stereocenters according to the Cahn-Ingold-Prelog priority rules. This particular isomer is one of four possible stereoisomers for 2,3-dichloropentane. The four stereoisomers are:

-

(2R,3R)-2,3-dichloropentane

-

(2S,3S)-2,3-dichloropentane

-

(2R,3S)-2,3-dichloropentane

-

(2S,3R)-2,3-dichloropentane

The (2R,3R) and (2S,3S) isomers are enantiomers, meaning they are non-superimposable mirror images of each other.[2] Consequently, they exhibit identical physical properties except for their interaction with plane-polarized light; they will have equal but opposite specific rotations. The (2R,3S) and (2S,3R) isomers are also an enantiomeric pair. The relationship between the (2R,3R) isomer and the (2R,3S) or (2S,3R) isomers is diastereomeric. Diastereomers are stereoisomers that are not mirror images and have different physical properties.

It is important to distinguish this compound from its constitutional isomer, 2,4-dichloropentane, which also possesses two chiral centers and can exist as optically active stereoisomers.

Visualizing the Structure of (2R,3R)-2,3-Dichloropentane

The three-dimensional arrangement of atoms in (2R,3R)-2,3-dichloropentane is crucial to its chemical and biological activity. The following diagram, generated using the DOT language, illustrates this structure.

References

The Unselective Nature of Free Radical Chlorination: A Technical Guide to the Dichlorination of Pentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the free radical chlorination of pentane (B18724), with a specific focus on the formation of 2,3-dichloropentane. While this reaction serves as a classic example of free radical substitution, this paper will demonstrate that its practical application for the targeted synthesis of a specific constitutional isomer like this compound is severely limited by its inherent lack of selectivity. For professionals in drug development and synthetic chemistry, understanding this non-selectivity is crucial for devising effective synthetic strategies and avoiding undesirable product mixtures.

The Free Radical Chain Mechanism

The chlorination of an alkane proceeds via a free radical chain mechanism, which is characterized by three distinct stages: initiation, propagation, and termination.[1][2][3][4] This process, typically initiated by ultraviolet (UV) light or heat, leads to the substitution of hydrogen atoms with chlorine atoms.[1][2]

-

Initiation: The reaction begins with the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•).[1][2][4]

-

Propagation: These chlorine radicals then abstract a hydrogen atom from a pentane molecule, generating a pentyl radical and hydrogen chloride (HCl). This pentyl radical subsequently reacts with another chlorine molecule to form a chloropentane and a new chlorine radical, which continues the chain reaction.[1][5]

-

Termination: The chain reaction ceases when two radicals combine with each other. This can involve two chlorine radicals, a chlorine radical and a pentyl radical, or two pentyl radicals.[1][2]

The reaction does not stop at monosubstitution.[1] The initially formed chloropentane can undergo further reaction with chlorine radicals, leading to a mixture of dichlorinated products. The formation of this compound would proceed through the chlorination of either 2-chloropentane (B1584031) or 3-chloropentane (B1594929) intermediates.

Regioselectivity and Product Distribution

Free radical chlorination is notoriously unselective.[1] The chlorine radical is highly reactive and abstracts primary (1°), secondary (2°), and tertiary (3°) hydrogen atoms with only slight preference.[6] The distribution of monochlorinated products is determined by both the statistical probability (the number of each type of hydrogen) and the relative reactivity of each hydrogen atom.

For n-pentane, there are six primary hydrogens at the C1 and C5 positions, four secondary hydrogens at the C2 and C4 positions, and two secondary hydrogens at the C3 position. Abstraction of these hydrogens leads to 1-chloropentane, 2-chloropentane, and 3-chloropentane, respectively.[7][8]

Table 1: Predicted Monochlorination Product Distribution of n-Pentane

| Product | Hydrogen Type | Number of Hydrogens | Relative Reactivity (Cl• at 25°C) | Calculation (Hydrogens x Reactivity) | Predicted Yield (%) |

|---|---|---|---|---|---|

| 1-Chloropentane | Primary (1°) | 6 | 1.0 | 6 x 1.0 = 6.0 | 22% |

| 2-Chloropentane | Secondary (2°) | 4 | 3.9 | 4 x 3.9 = 15.6 | 56% |

| 3-Chloropentane | Secondary (2°) | 2 | 3.9 | 2 x 3.9 = 7.8 | 22% |

| Total | | 12 | | 29.4 | 100% |

Note: Relative reactivity values are approximate and can vary with reaction conditions.

As shown in Table 1, the major initial product is 2-chloropentane. Further chlorination of this mixture yields a complex array of dichloropentane isomers. The formation of this compound specifically arises from the chlorination of 2-chloropentane (at the C3 position) or 3-chloropentane (at the C2 position). However, these monochlorinated precursors will also be chlorinated at all other available positions, leading to products such as 1,2-, 2,2-, 2,4-, and 1,3-dichloropentane, among others. This results in a challenging purification process and a low yield of the desired this compound isomer.[9]

Generalized Experimental Protocol

The following protocol describes a general laboratory procedure for the free radical chlorination of a liquid alkane like pentane. Caution: This reaction involves chlorine gas, which is toxic and corrosive, and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize a mixture of chlorinated pentanes via free radical substitution.

Materials:

-

n-Pentane

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride, CCl₄ - Note: CCl₄ is a known carcinogen and should be handled with extreme care)

-

Radical initiator (e.g., AIBN - azobisisobutyronitrile) or a UV lamp

-

Sodium bicarbonate (NaHCO₃) solution, 5% aqueous

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Reaction flask (3-neck), condenser, gas inlet tube, magnetic stirrer, heating mantle/UV lamp.

Procedure:

-

Setup: Assemble a three-neck flask with a condenser, a gas inlet tube extending below the surface of the reaction mixture, and a magnetic stirrer.

-

Reaction Mixture: Charge the flask with n-pentane and the inert solvent. If using a chemical initiator like AIBN, add it to the mixture.

-

Initiation:

-

Photochemical: Position a UV lamp to irradiate the flask.

-

Thermal: If using a chemical initiator, gently heat the mixture to the appropriate temperature for decomposition of the initiator (for AIBN, ~65-85 °C).

-

-

Chlorination: Slowly bubble chlorine gas through the stirred reaction mixture. The reaction is often exothermic; control the rate of chlorine addition to maintain a steady reaction temperature.

-

Monitoring: Monitor the reaction progress using gas chromatography (GC) to observe the consumption of pentane and the formation of various chlorinated products.

-

Quenching: Once the desired level of conversion is reached (or to prevent excessive polychlorination), stop the chlorine flow and turn off the initiator source (UV lamp or heat).

-

Workup:

-

Allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize any remaining HCl.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification: Filter off the drying agent. The resulting solution contains a mixture of unreacted pentane, and mono-, di-, and polychlorinated pentanes. Isolating a single isomer like this compound from this complex mixture would require fractional distillation, but complete separation is often difficult due to close boiling points.

Conclusion for Drug Development Professionals

The free radical chlorination of pentane is a powerful pedagogical tool for demonstrating reaction mechanisms and the principles of selectivity. However, as a synthetic method for producing a specific, complex molecule like this compound, it is highly impractical. The reaction yields a complex mixture of constitutional isomers and products with varying degrees of chlorination, making purification exceedingly difficult and resulting in a very low yield of any single target compound.[9][10]

For researchers in drug development, where structural precision and purity are paramount, such non-selective methods are generally avoided. The insights gained from studying this reaction underscore the importance of developing and utilizing highly regioselective and stereoselective synthetic methodologies to efficiently construct complex molecular architectures. Modern synthetic organic chemistry offers a vast toolbox of selective C-H functionalization reactions that provide far superior control over reaction outcomes compared to classical free radical halogenation.

References

- 1. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 2. Explain the free radical mechanism of chlorination class 11 chemistry CBSE [vedantu.com]

- 3. Chlorination: Free Radical Mechanism, Chlorination of Alkanes, Alkenes, Benzene, Toluene, Benzoic Acid, HVZ Reaction, Practice Problems & FAQs in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Ch4 : Selectivity [chem.ucalgary.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. Solved: The free radical chlorination of pentane produces how many monochloro compounds, including [Chemistry] [gauthmath.com]

- 9. Pentane - Wikipedia [en.wikipedia.org]

- 10. quora.com [quora.com]

An In-depth Technical Guide to the Electrophilic Addition of Chlorine to Pent-2-ene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the core mechanism, stereochemical outcomes, and experimental considerations for the electrophilic addition of chlorine (Cl₂) to the alkene pent-2-ene. This reaction serves as a fundamental example of halogenation, a critical transformation in organic synthesis.

Core Reaction Mechanism

The electrophilic addition of chlorine to pent-2-ene is a stereospecific reaction that proceeds via a two-step mechanism involving a cyclic chloronium ion intermediate. This pathway dictates the final stereochemistry of the products. The reaction is typically conducted in an inert solvent, such as dichloromethane (B109758) (CH₂Cl₂) or carbon tetrachloride (CCl₄), to prevent the participation of the solvent in the reaction.[1][2]

Step 1: Formation of the Cyclic Chloronium Ion

As a nonpolar chlorine molecule (Cl₂) approaches the electron-rich π-bond of pent-2-ene, the alkene's electron cloud induces a temporary dipole in the Cl-Cl bond.[2] The π electrons of the alkene then attack the partially positive, proximal chlorine atom, displacing the distal chlorine as a chloride ion (Cl⁻). Simultaneously, a lone pair of electrons from the proximal chlorine atom attacks one of the double-bonded carbons, forming a three-membered ring. This intermediate is known as a cyclic chloronium ion.[1] This step is the rate-determining step of the reaction.

Step 2: Nucleophilic Attack by the Chloride Ion

The chloride ion (Cl⁻) generated in the first step then acts as a nucleophile. It attacks one of the two carbons in the chloronium ion ring. This attack occurs from the side opposite to the bulky chloronium bridge, in a process analogous to an Sₙ2 reaction.[2] This "backside attack" forces the ring to open and results in the two chlorine atoms being added to opposite faces of the original double bond, a configuration known as anti-addition .[1]

Stereochemistry of the Addition

The electrophilic addition of chlorine to pent-2-ene is a stereospecific reaction, meaning that different stereoisomers of the starting material will yield different stereoisomers of the product.[2]

Addition to (Z)-pent-2-ene (cis)

When (Z)-pent-2-ene undergoes chlorination, the initial formation of the chloronium ion can occur on either face of the alkene. The subsequent anti-addition by the chloride ion at either carbon C2 or C3 results in the formation of a pair of enantiomers: (2R,3S)-2,3-dichloropentane and (2S,3R)-2,3-dichloropentane. This mixture of enantiomers is known as a racemic mixture.

Addition to (E)-pent-2-ene (trans)

The chlorination of (E)-pent-2-ene also proceeds via a chloronium ion intermediate and anti-addition. This stereospecific pathway leads to the formation of a meso compound, (2R,3R)-2,3-dichloropentane and (2S,3S)-2,3-dichloropentane, which are also enantiomers that form a racemic mixture. This is analogous to the well-documented bromination of (E)-2-butene, which yields a meso product.[2]

Data Presentation: Predicted Stereochemical Outcomes

| Starting Material | Intermediate | Product(s) | Stereochemical Relationship |

| (Z)-pent-2-ene (cis) | Cyclic Chloronium Ion | (2R,3S)-2,3-dichloropentane & (2S,3R)-2,3-dichloropentane | Enantiomers (Racemic Mixture) |

| (E)-pent-2-ene (trans) | Cyclic Chloronium Ion | (2R,3R)-2,3-dichloropentane & (2S,3S)-2,3-dichloropentane | Enantiomers (Racemic Mixture) |

Experimental Protocols

The following is a general experimental protocol for the chlorination of an alkene, adapted for pent-2-ene. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize 2,3-dichloropentane from pent-2-ene via electrophilic addition.

Materials:

-

Pent-2-ene (cis or trans isomer)

-

Anhydrous dichloromethane (CH₂Cl₂) (solvent)

-

Chlorine gas (Cl₂) or a suitable source like trichloroisocyanuric acid (TCIA)[3]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Gas inlet tube

-

Ice bath

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Apparatus for filtration and solvent evaporation (e.g., rotary evaporator)

Procedure using Chlorine Gas: [3]

-

Preparation: Dissolve pent-2-ene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube. Cool the flask to 0 °C using an ice bath.

-

Reaction: Slowly bubble chlorine gas through the stirred solution. The reaction progress can be monitored by observing the disappearance of the characteristic yellow-green color of chlorine.

-

Quenching: Once the reaction is complete (indicated by a persistent chlorine color), stop the gas flow. Bubble nitrogen gas through the solution to expel any excess dissolved chlorine.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any generated HCl), water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate. Filter the solution to remove the drying agent. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Analysis: The final product can be further purified by distillation and characterized by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and stereochemistry.

Mandatory Visualizations

The following diagrams illustrate the reaction mechanisms and logical workflows as specified.

Caption: General mechanism for the electrophilic addition of chlorine.

Caption: Stereochemical pathway for the chlorination of (Z)-pent-2-ene.

Caption: Stereochemical pathway for the chlorination of (E)-pent-2-ene.

Caption: General experimental workflow for alkene chlorination.

References

An In-depth Technical Guide to the Chiral Centers of 2,3-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the stereochemistry of 2,3-dichloropentane, a molecule of interest in the study of stereoisomerism and its implications in chemical synthesis and drug development. Understanding the chiral properties of such halogenated alkanes is fundamental for predicting their interactions in chiral environments, a critical aspect of modern pharmacology and materials science.

Identification of Chiral Centers

This compound possesses two chiral centers located at the second and third carbon atoms (C2 and C3) of the pentane (B18724) chain. A chiral center is a carbon atom that is attached to four different substituent groups.

-

C2 is chiral: It is bonded to a hydrogen atom (H), a chlorine atom (Cl), a methyl group (-CH3), and a chloropropyl group (-CHCl-CH2-CH3).

-

C3 is chiral: It is bonded to a hydrogen atom (H), a chlorine atom (Cl), an ethyl group (-CH2-CH3), and a chloroethyl group (-CHCl-CH3).

The presence of two distinct chiral centers gives rise to a total of 2^2 = 4 possible stereoisomers. It is a common misconception that molecules with (R,S) or (S,R) configurations are always meso compounds. However, for a meso compound to exist, the molecule must be achiral despite having chiral centers, which requires a plane of symmetry. In this compound, the substituents on the two chiral centers are not identical (a methyl group on C2 versus an ethyl group on C3).[1][2] Consequently, no internal plane of symmetry is possible, and none of the stereoisomers are meso. All four stereoisomers of this compound are chiral and therefore optically active.[1][2]

Stereoisomeric Relationships

The four stereoisomers of this compound exist as two pairs of enantiomers. The relationships between these isomers are as follows:

-

(2R,3R)-2,3-dichloropentane and (2S,3S)-2,3-dichloropentane are enantiomers. They are non-superimposable mirror images of each other.[2][3]

-

(2R,3S)-2,3-dichloropentane and (2S,3R)-2,3-dichloropentane are also enantiomers.[3]

Any other pairing of stereoisomers, for instance, (2R,3R) and (2R,3S), are diastereomers.[1] Diastereomers are stereoisomers that are not mirror images of each other.

The stereoisomers are also classified using the erythro/threo nomenclature. The erythro isomers have like substituents on the same side in a Fischer projection, corresponding to the (2R,3R) and (2S,3S) pair. The threo isomers have like substituents on opposite sides, corresponding to the (2R,3S) and (2S,3R) pair.

Quantitative Data

Enantiomers share identical physical properties such as boiling point, melting point, and solubility in achiral solvents. However, they rotate plane-polarized light to an equal extent but in opposite directions.[4] Diastereomers, on the other hand, have distinct physical properties. While comprehensive data for all individual stereoisomers is scarce, the following information has been reported:

| Property | (R,S)-2,3-Dichloropentane (threo) | erythro-2,3-Dichloropentane | General Information |

| Molecular Formula | C5H10Cl2[5] | C5H10Cl2[5] | - |

| Molecular Weight | 141.039 g/mol [5] | 141.039 g/mol [5] | - |

| Boiling Point | 139.0 K (at specified conditions) | Not specified | Diastereomers have different boiling points. |

| Specific Rotation (α) | Optically active | Optically active | Enantiomers have equal and opposite specific rotations.[4] Diastereomers have different specific rotations.[4] Specific numerical values for each isomer are not readily available in the cited literature. |

| Gas Chromatography Retention Index (Kovats') | Non-polar column: 895, 913; Polar column: 1192 | Non-polar column: 877, 885; Polar column: 1150 | Different retention times for diastereomers allow for their separation. |

Experimental Protocols: Separation of Diastereomers

The separation of the diastereomers of this compound (the erythro and threo pairs) can be achieved using gas chromatography (GC), as they possess different physical properties leading to different retention times on a GC column. Enantiomers, having identical physical properties in an achiral environment, cannot be separated by standard GC unless a chiral stationary phase is employed.

Rapid Gas Chromatographic Separation of Diastereomeric Dichloroalkanes

A published method demonstrates the rapid separation of erythro- and threo-2,3-dichloropentane.

Methodology:

-

Gas Chromatograph: A suitable gas chromatograph equipped with a flame ionization detector (FID).

-

Column: 9 ft x 1/8 in. o.d. stainless steel column.

-

Stationary Phase: "Durapak" Carbowax 400 on Porasil C.

-

Carrier Gas: Helium.

-

Temperature Program: The separation can be achieved within 10 minutes using temperature programming. For isothermal analysis of this compound, a column temperature of 100°C can be used.

-

Injection and Detection: Standard injection and detection parameters are employed.

This method effectively separates the diastereomeric pairs, which can then be collected for further analysis or use. The separation of the individual enantiomers from the resulting racemic mixtures would require a subsequent resolution step, for example, by using a chiral chromatography column.

Visualizations

Stereoisomeric Relationships of this compound

Caption: Relationships between the four stereoisomers of this compound.

Logical Workflow for Stereoisomer Analysis

Caption: A logical workflow for the separation and analysis of this compound stereoisomers.

References

CAS number and molecular formula of 2,3-dichloropentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,3-dichloropentane, a halogenated alkane with the chemical formula C₅H₁₀Cl₂. While not a compound typically associated with intricate biological signaling pathways, its significance lies in its utility as a model for understanding fundamental principles of stereochemistry and as a potential intermediate in organic synthesis. This document will delve into its chemical and physical properties, synthesis, and stereochemical complexity, presenting data in a clear and accessible format for laboratory and research applications.

Chemical and Physical Properties

This compound is a colorless liquid that is insoluble in water. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 600-11-3 | [1] |

| Molecular Formula | C₅H₁₀Cl₂ | [2][3][4][5] |

| Molecular Weight | 141.04 g/mol | [3][4] |

| Melting Point | -77.3 °C | [4] |

| Boiling Point | 143 °C | [4] |

| Density | 1.0789 g/cm³ at 20 °C | [4] |

Synthesis of this compound

The primary route for the synthesis of this compound is the electrophilic addition of chlorine (Cl₂) to pent-2-ene. This reaction proceeds through a cyclic chloronium ion intermediate, which is subsequently attacked by a chloride ion.

Experimental Protocol: Chlorination of Pent-2-ene

The following is a representative protocol for the synthesis of this compound.

Materials:

-

Pent-2-ene

-

Chlorine (Cl₂) gas or a solution of chlorine in an inert solvent (e.g., dichloromethane)

-

Inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Gas inlet tube

-

Stirring apparatus

-

Ice bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, dissolve pent-2-ene in an equal volume of an inert solvent, such as dichloromethane.

-

Cool the flask in an ice bath to maintain a low temperature during the reaction.

-

Slowly bubble chlorine gas through the stirred solution. Alternatively, add a solution of chlorine in the inert solvent dropwise. The reaction is typically exothermic, and the rate of addition should be controlled to keep the temperature low.

-

Continue the addition of chlorine until the characteristic yellow-green color of chlorine persists, indicating that the reaction is complete.

-

Allow the reaction mixture to warm to room temperature.

-

Wash the reaction mixture with a dilute aqueous solution of sodium thiosulfate (B1220275) to remove any excess chlorine, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

The solvent can be removed by simple distillation. The resulting crude this compound can be purified by fractional distillation.

Stereochemistry

This compound is a molecule of significant stereochemical interest due to the presence of two chiral centers at carbons 2 and 3. This gives rise to a maximum of 2² = 4 possible stereoisomers. These stereoisomers consist of a pair of enantiomers and a meso compound.

-

Enantiomers: These are non-superimposable mirror images of each other and are optically active.

-

Meso Compound: This stereoisomer possesses an internal plane of symmetry and is, therefore, optically inactive, despite having chiral centers.

The formation of these different stereoisomers is a direct consequence of the reaction mechanism, specifically the anti-addition of the two chlorine atoms across the double bond of pent-2-ene.

Logical Workflow of Synthesis

The synthesis of this compound from pent-2-ene can be visualized as a straightforward logical progression from reactant to product via an intermediate.

Caption: Synthesis pathway of this compound.

Conclusion

This technical guide has provided essential information regarding this compound for a scientific audience. The data on its physical and chemical properties, a detailed synthesis protocol, and an explanation of its stereochemistry offer a solid foundation for researchers and professionals. The provided synthesis workflow visually encapsulates the key transformation in its preparation. While not directly implicated in drug development through signaling pathway interactions, its study provides valuable insights into the principles of organic reactions and stereoisomerism.

References

Technical Guide: Solubility of 2,3-Dichloropentane in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Solubility of Halogenated Hydrocarbons

The solubility of any compound, including the halogenated hydrocarbon 2,3-dichloropentane, is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (the substance being dissolved) and the solvent (the substance in which the solute is dissolved). For a solution to form, the energy required to break the interactions within the pure solute and pure solvent must be compensated by the energy released from the formation of new interactions between the solute and solvent molecules.

Haloalkanes such as this compound are characterized by a nonpolar hydrocarbon backbone and polar carbon-halogen bonds. This dual nature dictates their solubility behavior in various organic solvents. The primary intermolecular forces at play are:

-

London Dispersion Forces: These are weak, temporary attractive forces that arise from the instantaneous fluctuations in electron distribution within molecules. They are present in all molecules and are the dominant force in nonpolar compounds. The larger the molecule (and the more electrons it has), the stronger the London dispersion forces.

-

Dipole-Dipole Interactions: The carbon-chlorine bonds in this compound are polar due to the difference in electronegativity between carbon and chlorine. This creates a permanent molecular dipole, allowing for electrostatic attractions with other polar molecules.[1][2]

The solubility of this compound in a given organic solvent will depend on the relative strengths of these forces in the solute and the solvent.

-

In Nonpolar Solvents (e.g., hexane, benzene, toluene): The primary interactions in both the haloalkane and the nonpolar solvent are London dispersion forces. Because the forces being broken and the new forces being formed are of similar type and magnitude, haloalkanes tend to be readily soluble in nonpolar organic solvents.[3][4]

-

In Polar Aprotic Solvents (e.g., acetone, diethyl ether, ethyl acetate): These solvents have permanent dipoles but do not have hydrogen bond donating capabilities. The solubility of this compound in these solvents is generally good, facilitated by a combination of London dispersion forces and dipole-dipole interactions between the solute and solvent molecules.

-

In Polar Protic Solvents (e.g., alcohols like methanol (B129727) and ethanol): These solvents are characterized by the presence of a hydrogen atom bonded to a highly electronegative atom (like oxygen). While they are polar and can engage in dipole-dipole interactions, their primary intermolecular force is strong hydrogen bonding. For a haloalkane to dissolve, it must disrupt these strong hydrogen bonds. Since haloalkanes cannot form hydrogen bonds themselves, the new solute-solvent interactions (dipole-dipole and dispersion forces) are often not strong enough to overcome the energy required to break the solvent's hydrogen bonds.[1][3] Consequently, solubility in polar protic solvents may be more limited compared to nonpolar or polar aprotic solvents.

Data Presentation: Example Solubility of a Dichloroalkane

| Solvent | Chemical Class | Solubility of 1,2-dichloroethane (B1671644) |

| Acetone | Ketone | Soluble[6] |

| Benzene | Aromatic Hydrocarbon | Soluble[6] |

| Diethyl Ether | Ether | Miscible[6] |

| Ethanol | Alcohol | Soluble[6] |

| Hexane | Alkane | Information not readily available, but expected to be soluble/miscible based on principles. |

| Methanol | Alcohol | A solution of 1,2-dichloroethane in methanol is commercially available, indicating solubility.[7][8] |

| Water | - | 0.81 g/100 g at 20°C[6] |

Note: "Soluble" and "Miscible" are qualitative terms. For precise applications, quantitative determination is necessary.

Experimental Protocols

For researchers requiring precise solubility data for this compound, the following experimental protocols are recommended.

Shake-Flask Method for Determining Thermodynamic Solubility

This is a widely recognized and reliable method for determining the equilibrium solubility of a compound in a solvent.[9]

Materials:

-

This compound (solute)

-

Solvent of interest

-

Small, sealable glass vials or flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Gas chromatograph (GC) or other suitable analytical instrument for quantification

Procedure:

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of a visible excess of the solute is crucial to ensure that a saturated solution is formed.

-

Place the vial in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., a water bath or incubator) set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 72 hours is typically recommended.[10][11]

-

After the equilibration period, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe.

-

Immediately filter the sample through a syringe filter to remove any remaining undissolved solute.

-

Accurately dilute the filtered sample with a known volume of the pure solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., Gas Chromatography) to determine the concentration of this compound.

-

Calculate the original solubility based on the measured concentration and the dilution factor.

Analytical Quantification: Gas Chromatography (GC)

Gas chromatography is a highly effective technique for separating and quantifying volatile and semi-volatile organic compounds, making it well-suited for analyzing the concentration of this compound in an organic solvent.

Instrumentation:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

A suitable capillary column (e.g., a nonpolar or medium-polarity column).

-

Autosampler for precise injections.

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations. These standards should bracket the expected concentration of the solubility samples.

-

Calibration Curve: Inject the standard solutions into the GC and record the peak area for this compound. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted and filtered sample from the shake-flask experiment into the GC under the same conditions as the standards.

-

Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.

-

Solubility Calculation: Calculate the solubility in the original, undiluted sample, taking into account the dilution factor.

Alternative Analytical Quantification: UV-Vis Spectroscopy

If this compound exhibits a chromophore that absorbs in the UV-Visible range and the solvent is transparent in that region, UV-Vis spectroscopy can be a simpler and faster method for quantification.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance.

-

Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations.

-

Calibration Curve: Measure the absorbance of each standard solution at the λmax. Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

Sample Analysis: Measure the absorbance of the diluted and filtered sample from the shake-flask experiment at the λmax.

-

Quantification and Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original solubility.

Mandatory Visualization

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3.1 Intermolecular Forces – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 3. CK12-Foundation [flexbooks.ck12.org]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Physical Properties of Haloalkanes and Haloarenes - GeeksforGeeks [geeksforgeeks.org]

- 6. 1,2-dichloroethane [chemister.ru]

- 7. hpc-standards.com [hpc-standards.com]

- 8. 1,2-Dichloroethane D4 2000 µg/mL in Methanol [lgcstandards.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. quora.com [quora.com]

- 11. enamine.net [enamine.net]

conformational analysis of 2,3-dichloropentane isomers

An in-depth technical guide for researchers, scientists, and drug development professionals on the .

Introduction

2,3-Dichloropentane is a halogenated alkane with the chemical formula C₅H₁₀Cl₂.[1] Due to the presence of two chiral centers at the second and third carbon atoms, it exists as a set of stereoisomers.[1][2] The spatial arrangement of atoms and groups in these isomers, known as conformations, dictates their physical, chemical, and biological properties. Conformational analysis, therefore, is crucial for understanding the molecule's behavior, particularly in fields like stereoselective synthesis and drug design where specific three-dimensional structures are paramount.

This guide provides a detailed examination of the stereoisomers of this compound and a comprehensive analysis of their conformational preferences around the C2-C3 bond. It outlines the key energetic factors governing conformational stability and details the primary experimental and computational methodologies employed in such analyses.

Stereoisomerism in this compound

The two chiral centers in this compound give rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).[3]

-

(2R,3R) and (2S,3S) Isomers : These two isomers are non-superimposable mirror images of each other and constitute a pair of enantiomers. They are optically active.[1][2]

-

(2R,3S) and (2S,3R) Isomers : These isomers are also mirror images. However, due to an internal plane of symmetry, they are superimposable on each other. This makes them a single, achiral molecule known as a meso compound, which is optically inactive.[1]

The relationship between these stereoisomers is a critical concept in stereochemistry.

Caption: Relationship between the stereoisomers of this compound.

Conformational Analysis via Newman Projections

The conformational landscape of this compound is best analyzed by examining the rotation around the C2-C3 sigma bond. Newman projections provide a clear visualization of the relative orientations of the substituents on these two carbons. The primary conformations are the lower-energy staggered forms and the higher-energy eclipsed forms.

The stability of these conformers is determined by a combination of factors:

-

Torsional Strain : Arises from the repulsion of bonding electrons in eclipsed conformations. H-H eclipsing has the lowest strain, while eclipsing larger groups results in significantly higher strain.[4]

-

Steric Strain : Occurs when bulky groups are forced into close proximity. In staggered conformations, this is known as a gauche interaction. The most stable staggered conformation is typically the anti form, where the largest groups are 180° apart.[4][5]

-

Dipole-Dipole Interactions : The polar C-Cl bonds create bond dipoles. The overall molecular dipole moment and stability are influenced by the orientation of these dipoles. In some cases, attractive dipole-dipole interactions or hyperconjugation (the gauche effect) can stabilize a gauche conformer over an anti conformer, particularly with electronegative substituents like fluorine.[6][7]

Conformations of the Meso Isomer ((2R,3S)-2,3-dichloropentane)

For the meso isomer, rotation around the C2-C3 bond leads to three unique staggered conformations and three eclipsed conformations. The key interactions to consider are between the two chlorine atoms, a methyl group, and an ethyl group.

Caption: Interconversion of staggered and eclipsed conformers.

Conformations of the Enantiomeric Pair ((2R,3R) and (2S,3S))

The analysis for the (2R,3R) isomer (and its (2S,3S) mirror image) also reveals three staggered and three eclipsed conformations. The relative energies will differ from the meso isomer due to the different spatial relationships between the substituents. The most stable conformer is the one where the two large chlorine atoms are in an anti-periplanar arrangement, minimizing both steric and dipolar repulsion.

Quantitative Energetic Analysis

| Interaction Type | Groups Involved | Dihedral Angle | Estimated Energy Cost (kcal/mol) | Primary Strain Type |

| Gauche | CH₃ / C₂H₅ | ~60° | 0.9 - 1.1 | Steric |

| Cl / CH₃ | ~60° | 1.0 - 1.5 | Steric / Dipolar | |

| Cl / C₂H₅ | ~60° | 1.2 - 1.8 | Steric / Dipolar | |

| Cl / Cl | ~60° | 1.5 - 3.0 | Steric / Dipolar Repulsion | |

| Eclipsed | H / H | 0° | 1.0 | Torsional |

| H / CH₃ | 0° | 1.4 | Torsional / Steric | |

| H / Cl | 0° | 1.5 - 2.0 | Torsional / Steric | |

| CH₃ / Cl | 0° | ~3.5 | Torsional / Steric | |

| Cl / Cl | 0° | > 4.0 | Torsional / Steric / Dipolar |

Note: These are generalized, estimated values. Actual energies can be influenced by solvent effects and subtle electronic factors.[4][7]

Experimental and Computational Protocols

The conformational equilibrium of this compound isomers is investigated using a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for conformational analysis in solution.[8][9]

-

Methodology :

-

Sample Preparation : The this compound isomer is dissolved in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

Spectrum Acquisition : High-resolution ¹H NMR spectra are acquired. To aid in assignment, 2D NMR techniques like COSY, HSQC, and HMBC are often employed.[8]

-

Coupling Constant (J-value) Analysis : The vicinal coupling constants (³J_HH) between protons on C2 and C3 are measured. These values are directly related to the dihedral angle (θ) between the coupled protons via the Karplus equation.

-

Conformer Population Calculation : By measuring an averaged ³J_obs value, the relative populations of the anti (P_anti) and gauche (P_gauche) conformers can be determined using the formula: J_obs = P_anti * J_anti + P_gauche * J_gauche (where J_anti and J_gauche are theoretical coupling constants for the pure anti and gauche conformations).

-

NOESY : Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, giving direct evidence for which groups are in close proximity in the dominant conformer.[8]

-

Computational Chemistry

Computational modeling complements experimental data by providing detailed energetic and structural information.[10][11]

-

Methodology :

-

Initial Structure Generation : The different stereoisomers of this compound are built using molecular modeling software.

-

Conformational Search : A systematic or stochastic search is performed by rotating the C2-C3 dihedral angle (e.g., in 10-15° increments) to identify all potential energy minima (staggered conformers) and maxima (eclipsed conformers).

-

Geometry Optimization and Energy Calculation : Each identified conformer is subjected to geometry optimization using quantum mechanical methods, most commonly Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This yields the final, low-energy structure and its electronic energy.

-

Thermodynamic Analysis : Frequency calculations are performed on the optimized structures to confirm they are true minima and to obtain thermodynamic data (enthalpy, Gibbs free energy), allowing for the calculation of relative conformer populations at a given temperature.

-

Caption: A typical workflow for conformational analysis.

Conclusion

The reveals a complex interplay of steric, torsional, and electronic effects. The meso and enantiomeric pairs exhibit distinct conformational preferences due to their different stereochemical arrangements. For all isomers, staggered conformations are significantly more stable than eclipsed ones. The anti-conformation, which places the bulky chlorine and alkyl groups furthest apart, is generally the most populated, although gauche conformers are always present in equilibrium. A thorough understanding of these conformational equilibria, achieved through a synergistic application of NMR spectroscopy and computational chemistry, is essential for predicting the reactivity and properties of these and related molecules in chemical and biological systems.

References

- 1. fiveable.me [fiveable.me]

- 2. 2,3 dichloropentane | PPTX [slideshare.net]

- 3. brainly.com [brainly.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. PS1-S13-ans [ursula.chem.yale.edu]

- 7. Gauche effect - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Pent-2-yne via Dehydrohalogenation of 2,3-Dichloropentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of pent-2-yne from 2,3-dichloropentane through a dehydrohalogenation reaction. This transformation is a fundamental process in organic synthesis, yielding an internal alkyne that serves as a valuable building block for more complex molecular architectures in pharmaceutical and materials science research. The protocols described herein utilize strong bases, namely sodium amide in liquid ammonia (B1221849) and potassium hydroxide (B78521), to facilitate a double E2 elimination. This guide includes comprehensive methodologies, data presentation in tabular format for clarity, and visual representations of the reaction pathway and experimental workflow to ensure reproducibility and aid in understanding.

Introduction

The synthesis of alkynes is a cornerstone of modern organic chemistry, providing access to a versatile functional group that can be further elaborated into a wide array of chemical entities. The dehydrohalogenation of vicinal dihalides is a classical and effective method for the preparation of alkynes.[1] This process involves the elimination of two equivalents of a hydrogen halide from adjacent carbon atoms, typically mediated by a strong base.[2] The reaction proceeds through a concerted E2 mechanism, which is stereospecific and requires an anti-periplanar arrangement of the hydrogen and the leaving group.[3]

This application note focuses on the specific conversion of this compound to pent-2-yne. Two robust and commonly employed protocols are presented: one utilizing sodium amide in liquid ammonia, and an alternative using potassium hydroxide at elevated temperatures. The choice of reagent can influence reaction conditions and outcomes, and both methods are detailed to provide flexibility for the researcher.

Reaction Principle

The dehydrohalogenation of this compound is a double elimination reaction that proceeds in two successive steps. In the first step, one equivalent of hydrogen chloride is removed to form a vinylic chloride intermediate. The second elimination, which is generally slower, removes the second equivalent of hydrogen chloride to form the carbon-carbon triple bond of pent-2-yne.[4] The overall reaction is as follows:

CH₃CH(Cl)CH(Cl)CH₂CH₃ + 2 Base → CH₃C≡CCH₂CH₃ + 2 Base·HCl

Strong bases are required to overcome the higher energy barrier of the second elimination from the less reactive vinylic halide intermediate.[1]

Experimental Protocols

Two primary protocols for the dehydrohalogenation of this compound are provided below.

Protocol 1: Using Sodium Amide in Liquid Ammonia

This method is highly effective and generally provides good yields. It is based on the well-established procedure for the dehydrohalogenation of vicinal dihalides.[3]

Materials:

-

This compound

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

Anhydrous diethyl ether

-

Ice

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet tube, and a mechanical stirrer

-

Dewar flask

-

Dropping funnel

-

Heating mantle

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, assemble the three-necked flask with the dry ice condenser, gas inlet, and stirrer. Place the flask in a Dewar flask.

-

Ammonia Condensation: Condense approximately 200 mL of ammonia gas into the flask by passing it through the dry ice condenser.

-

Sodium Amide Addition: Carefully add 2.2 equivalents of sodium amide to the liquid ammonia with gentle stirring.

-

Substrate Addition: Dissolve 1 equivalent of this compound in anhydrous diethyl ether (approximately 50 mL). Add this solution dropwise to the stirred sodium amide/liquid ammonia suspension over 30 minutes.

-

Reaction: Allow the reaction mixture to stir for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TCM) if a suitable visualization method is available.

-

Quenching: After the reaction is complete, cautiously add crushed ice to the flask to quench the excess sodium amide. Allow the ammonia to evaporate overnight in the fume hood.

-

Work-up: To the remaining residue, add 100 mL of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Wash the combined organic layers with a saturated aqueous solution of ammonium chloride (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude pent-2-yne.

-

Purification: Purify the crude product by fractional distillation. Pent-2-yne has a boiling point of approximately 56-57 °C.[5]

Protocol 2: Using Potassium Hydroxide

This method provides an alternative to the use of sodium amide and liquid ammonia and is often performed at higher temperatures.[4]

Materials:

-

This compound

-

Potassium hydroxide (KOH), fused pellets

-

High-boiling point solvent (e.g., mineral oil or diethylene glycol)

Equipment:

-

Round-bottom flask equipped with a reflux condenser and a mechanical stirrer

-

Heating mantle with a temperature controller

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, place 2.5 equivalents of fused potassium hydroxide pellets and a high-boiling point solvent.

-

Heating: Heat the mixture to approximately 200 °C with vigorous stirring to create a molten suspension.

-

Substrate Addition: Add 1 equivalent of this compound dropwise to the hot KOH suspension. The product, pent-2-yne, will distill as it is formed.

-

Product Collection: Collect the distillate, which is crude pent-2-yne.

-

Purification: The collected distillate can be further purified by a second fractional distillation to remove any co-distilled impurities.

Data Presentation

| Parameter | Protocol 1 (NaNH₂/NH₃) | Protocol 2 (KOH) | Reference |

| Reagents | This compound, Sodium Amide, Liquid Ammonia | This compound, Potassium Hydroxide | [3][4] |

| Solvent | Liquid Ammonia, Diethyl Ether | Mineral Oil or Diethylene Glycol | [3][4] |

| Temperature | -33 °C (Boiling point of NH₃) | ~200 °C | [3][4] |

| Reaction Time | 2-3 hours | N/A (product distills as formed) | |

| Typical Yield | Moderate to High | Moderate | |

| Purity (after purification) | >95% | >95% |

Product Characterization

The synthesized pent-2-yne can be characterized using standard spectroscopic techniques.

| Property | Value | Reference |

| Molecular Formula | C₅H₈ | [6] |

| Molecular Weight | 68.12 g/mol | [6] |

| Boiling Point | 56-57 °C | [5] |

| Density | ~0.71 g/mL | [5] |

| Appearance | Colorless liquid |

Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

δ ~2.1 ppm (q, 2H, -C≡C-CH₂-CH₃)

-

δ ~1.7 ppm (s, 3H, -C≡C-CH₃)

-

δ ~1.1 ppm (t, 3H, -CH₂-CH₃)

-

-

¹³C NMR (CDCl₃):

-

δ ~79 ppm (-C ≡C-CH₂CH₃)

-

δ ~75 ppm (CH₃-C ≡C-)

-

δ ~13 ppm (-C≡C-C H₂CH₃)

-

δ ~12 ppm (-CH₂-C H₃)

-

δ ~3 ppm (-C≡C-C H₃)

-

-

Infrared (IR):

-

~2970 cm⁻¹ (C-H stretch, sp³)

-

~2240 cm⁻¹ (C≡C stretch, internal alkyne, weak)

-

~1460 cm⁻¹ (C-H bend)

-

~1380 cm⁻¹ (C-H bend)[6]

-

Visualizations

Reaction Pathway

Caption: Dehydrohalogenation of this compound to pent-2-yne proceeds via a vinylic chloride intermediate through two successive E2 eliminations.

Experimental Workflow (Protocol 1)

Caption: Workflow for the synthesis of pent-2-yne using sodium amide in liquid ammonia.

Safety Precautions

-

Sodium amide is a highly reactive and moisture-sensitive solid. It can be flammable upon contact with water. Handle in a glovebox or under an inert atmosphere.

-

Liquid ammonia is a corrosive and toxic gas. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including cryogenic gloves and a face shield.

-

Potassium hydroxide is a corrosive solid. Avoid contact with skin and eyes. The reaction at high temperatures should be conducted with caution behind a blast shield.

-

Diethyl ether is extremely flammable. Ensure there are no ignition sources in the vicinity of the experiment.

-

Always wear appropriate PPE, including safety goggles, lab coat, and gloves, when performing these experiments.

Conclusion

The dehydrohalogenation of this compound provides a reliable route to pent-2-yne. The choice between the sodium amide/liquid ammonia and the potassium hydroxide protocols will depend on the available equipment and the desired reaction scale. Both methods, when performed with care, can yield the desired internal alkyne in good purity. The provided protocols and data should serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

References

Application Notes for the Synthesis of 2-Pentyne from 2,3-Dichloropentane

Abstract

This document provides detailed application notes and a comprehensive protocol for the synthesis of 2-pentyne (B165424), a valuable alkyne building block in organic synthesis, utilizing 2,3-dichloropentane as the precursor. The synthesis proceeds via a double dehydrohalogenation reaction, a twofold E2 elimination, facilitated by a strong base. The primary recommended base for this transformation is sodium amide (NaNH₂) in liquid ammonia (B1221849), which has been shown to be effective for the preparation of internal alkynes.[1][2] These notes are intended for researchers, scientists, and professionals in drug development who require a reliable method for the preparation of such alkynes. Safety protocols for handling the reagents are also detailed.

Introduction

Alkynes are fundamental building blocks in organic chemistry, serving as precursors to a wide array of more complex molecules through various addition and coupling reactions. The synthesis of internal alkynes, such as 2-pentyne, is a common objective in multi-step synthetic pathways. One established method for alkyne synthesis is the double dehydrohalogenation of vicinal dihalides.[3][4] This approach offers a straightforward route to the carbon-carbon triple bond from a saturated precursor.

This protocol focuses on the conversion of this compound to 2-pentyne. The reaction is a base-induced elimination where two equivalents of hydrogen chloride are removed from the starting material. The choice of a strong, non-nucleophilic base is critical to favor the elimination pathway over substitution. Sodium amide in liquid ammonia is a highly effective reagent system for this purpose.[1][2]

Reaction and Mechanism

The overall reaction is as follows:

CH₃-CHCl-CHCl-CH₂-CH₃ + 2 NaNH₂ → CH₃-C≡C-CH₂-CH₃ + 2 NaCl + 2 NH₃

The reaction proceeds through a two-step E2 (bimolecular elimination) mechanism. In the first step, the amide ion (NH₂⁻) acts as a strong base, abstracting a proton from a carbon adjacent to one of the chlorine atoms. Simultaneously, the corresponding chlorine atom is eliminated, leading to the formation of a chloroalkene intermediate. This concerted process is repeated in a second step, where another mole of the base removes a proton and the second chlorine atom, resulting in the formation of the alkyne triple bond.[3] The reaction is typically performed in liquid ammonia as a solvent, which is suitable for the low temperatures required to handle sodium amide safely.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | This compound | N/A |

| Reagent | Sodium Amide (NaNH₂) | [1][2] |

| Solvent | Liquid Ammonia (NH₃) | [1] |

| Product | 2-Pentyne | [2] |

| Reaction Type | Double Dehydrohalogenation (E2) | [3] |

| Typical Yield | Moderate to High (Estimated 60-80%)* | N/A |

| Reaction Temperature | -33 °C (Boiling point of liquid NH₃) | N/A |

| Reaction Time | 2-4 hours | N/A |

*Note: Specific yield data for this compound was not found in the literature. The provided range is an educated estimate based on similar dehydrohalogenation reactions.

Experimental Protocols

Materials and Equipment

-

Three-necked round-bottom flask

-

Dry ice/acetone condenser

-

Gas inlet tube

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Apparatus for fractional distillation

-

This compound

-

Sodium amide (handle with extreme care)

-

Liquid ammonia (handle with extreme care)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Personal Protective Equipment (PPE): Safety goggles, face shield, flame-retardant lab coat, cryogenic gloves, and appropriate respiratory protection.

Safety Precautions

Sodium Amide (NaNH₂):

-

Highly reactive and corrosive: Reacts violently with water to produce ammonia gas and sodium hydroxide.

-

Peroxide formation: Can form explosive peroxides upon storage. It is crucial to use freshly opened containers or test for the presence of peroxides.

-

Handling: Must be handled under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or a well-ventilated fume hood.

-

Fire Hazard: Can ignite spontaneously in air. A Class D fire extinguisher (for combustible metals) must be readily available. Do not use water, carbon dioxide, or halogenated extinguishers.

Liquid Ammonia (NH₃):

-

Corrosive and toxic: Causes severe burns upon contact with skin and eyes. Inhalation can be fatal.

-

Handling: Must be handled in a well-ventilated fume hood with appropriate PPE, including cryogenic gloves and a face shield.

-

Pressure: Ammonia is a gas at room temperature and is handled as a condensed liquid at low temperatures.

Experimental Procedure

-

Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser. The entire apparatus should be flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.

-

Reaction Setup: In the fume hood, place the flask in a cooling bath (e.g., a Dewar flask).

-

Ammonia Condensation: Condense approximately 100 mL of anhydrous ammonia gas into the reaction flask by passing it through the dry ice/acetone condenser.

-

Addition of Sodium Amide: Carefully and slowly add 2.2 equivalents of sodium amide to the liquid ammonia with gentle stirring.

-

Addition of this compound: In a dropping funnel, prepare a solution of 1 equivalent of this compound in 20 mL of anhydrous diethyl ether. Add this solution dropwise to the stirred sodium amide/liquid ammonia suspension over 30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at -33 °C (the boiling point of ammonia) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if a suitable visualization method is available.

-